molecular formula C23H22FN3O2S B2700268 (E)-6-(4-fluorophenyl)-2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one CAS No. 2321338-18-3

(E)-6-(4-fluorophenyl)-2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one

Cat. No.: B2700268
CAS No.: 2321338-18-3
M. Wt: 423.51
InChI Key: KGJQNWRGTDHQBE-VQHVLOKHSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a thiophenyl group, a pyridazinone group, and a piperidine group. Each of these groups contributes to the overall properties of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the number of different functional groups present. The fluorophenyl and thiophenyl groups are likely to contribute to the compound’s overall polarity, while the piperidine and pyridazinone groups may influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its reactivity would be influenced by the functional groups present .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Analgesic and Antiparkinsonian Activities : Derivatives synthesized from similar core structures have shown promising analgesic and antiparkinsonian activities. For instance, substituted pyridine derivatives prepared from acetylpyridine and thiophene-2-carboxaldehyde have been evaluated and found to exhibit significant analgesic and antiparkinsonian effects, comparable to reference drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).

  • Anticancer Activity : The structural framework of the compound is relevant to the field of oncology, where related molecules have demonstrated anti-lung cancer activities. For instance, novel fluoro-substituted benzo[b]pyrans have been shown to possess significant anticancer effects against lung, breast, and CNS cancer cell lines at low concentrations, suggesting the potential utility of fluorophenyl derivatives in cancer therapy (Hammam et al., 2005).

  • Antimicrobial and Antioxidant Activities : Compounds sharing the core chemical scaffolding have been investigated for their antimicrobial and antioxidant properties. A study on new thiazolo[3,2]pyridines containing pyrazolyl moiety highlighted their antimicrobial activities, underscoring the potential of such compounds in addressing microbial infections and oxidative stress (El-Emary et al., 2005).

  • Neuroprotective and Dermatological Applications : The patent literature indicates the development of pyridazino(4,5-b)indole-1-acetamide compounds, including fluorophenyl derivatives, with a range of activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This highlights the multifaceted potential of compounds with similar structural characteristics in various therapeutic areas (Habernickel, 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2S/c24-19-5-3-18(4-6-19)21-8-10-23(29)27(25-21)16-17-11-13-26(14-12-17)22(28)9-7-20-2-1-15-30-20/h1-10,15,17H,11-14,16H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJQNWRGTDHQBE-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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